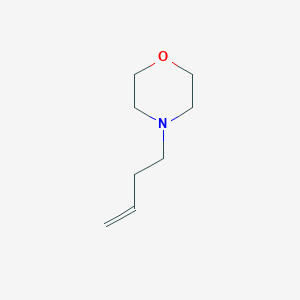

Morpholine, 4-(3-butenyl)-

Description

Significance of the Morpholine (B109124) Scaffold in Heterocyclic Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the field of heterocyclic chemistry. jchemrev.comwikipedia.org Its structure is recognized as a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds. sci-hub.sedntb.gov.uaresearchgate.net This prevalence is attributed to several advantageous properties. The inclusion of the morpholine moiety can improve the physicochemical and pharmacokinetic profiles of a molecule, such as enhancing solubility and metabolic stability. sci-hub.sedntb.gov.ua

The morpholine ring is a versatile and readily accessible synthetic building block that can be easily introduced into molecules. sci-hub.se Its presence is integral to the pharmacophore of many enzyme inhibitors and can bestow selective affinity for a wide range of biological receptors. sci-hub.se Consequently, the morpholine scaffold is a key component in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The ability of the morpholine unit to enhance potency and confer drug-like properties has made it a subject of intense study and a frequent choice for medicinal chemists in the design and development of new therapeutic agents. dntb.gov.uaijprems.com

Overview of Alkenyl-Substituted Morpholine Derivatives and their Synthetic Context

Alkenyl-substituted morpholines are a subclass of N-substituted morpholines that incorporate a carbon-carbon double bond in the substituent attached to the nitrogen atom. This functional group provides a reactive handle for further chemical transformations, making these compounds valuable intermediates in organic synthesis. The terminal double bond, as seen in Morpholine, 4-(3-butenyl)-, can participate in a variety of reactions, including cycloadditions, oxidations, and hydroformylations, allowing for the construction of more complex molecular architectures. nih.gov

The synthesis of N-alkenyl morpholines can be achieved through several established methods. A common approach is the N-alkylation of morpholine with an appropriate alkenyl halide, such as 4-bromo-1-butene (B139220), typically in the presence of a base to neutralize the resulting hydrohalic acid. orgsyn.org Another significant strategy involves the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an alkenyl bromide, which can generate stereochemically defined morpholine products. nih.gov Other modern synthetic routes include electrochemical methods, such as the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols to create functionalized morpholines. researchgate.netacs.org These synthetic strategies provide access to a diverse library of alkenyl-substituted morpholines, which serve as versatile building blocks for agrochemicals and pharmaceuticals. rsc.orgijcce.ac.ir

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-but-3-enylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-9-5-7-10-8-6-9/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCADSGKLHCKKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391914 | |

| Record name | Morpholine, 4-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-96-5 | |

| Record name | Morpholine, 4-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 3 Butenyl Morpholine

Reactivity of the N-Butenyl Moiety

The butenyl group, with its terminal double bond, is the primary site for a variety of addition and transformation reactions.

The carbon-carbon double bond in the butenyl substituent of 4-(3-butenyl)morpholine is electron-rich, making it susceptible to attack by electrophiles. libretexts.orgunizin.org These reactions proceed via the formation of a carbocation intermediate, with the subsequent addition of a nucleophile to yield the final product. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. unizin.org

A general mechanism for electrophilic addition begins with the π electrons of the alkene attacking an electrophile, leading to the formation of a carbocation. This intermediate is then attacked by a nucleophile. libretexts.org For 4-(3-butenyl)morpholine, this would result in the formation of a secondary carbocation, which is more stable than the alternative primary carbocation.

Below is a table summarizing potential electrophilic addition reactions with 4-(3-butenyl)morpholine:

| Reagent | Electrophile | Nucleophile | Predicted Major Product | Reaction Conditions |

| HBr | H⁺ | Br⁻ | 4-(3-bromobutyl)morpholine | Inert solvent |

| HCl | H⁺ | Cl⁻ | 4-(3-chlorobutyl)morpholine | Inert solvent |

| H₂O/H⁺ | H₃O⁺ | H₂O | 4-(morpholin-4-yl)butan-2-ol (B2392536) | Acid catalyst |

| Br₂ | Br⁺ (transient) | Br⁻ | 4-(3,4-dibromobutyl)morpholine | Inert solvent, dark |

Direct nucleophilic substitution on the unsaturated butenyl chain of 4-(3-butenyl)morpholine is generally not a feasible reaction pathway under standard conditions. The carbon atoms of the double bond are electron-rich and thus repel nucleophiles. However, nucleophilic substitution can occur at positions allylic to the double bond or on a saturated carbon atom after an initial addition reaction.

For instance, if an electrophilic addition reaction introduces a good leaving group, a subsequent nucleophilic substitution could take place. The general mechanisms for nucleophilic substitution are SN1, involving a carbocation intermediate, and SN2, a concerted, single-step process. libretexts.org

While direct nucleophilic substitution on the alkene is not typical, related compounds with different functionalities on the butenyl chain can undergo such reactions. For example, compounds like trans-4-(para-substituted phenoxy)-3-buten-2-ones have been shown to undergo nucleophilic substitution with primary amines and thiols. osti.gov

The double bond of the butenyl group is susceptible to various oxidation reactions. The outcome of the oxidation depends on the reagents and reaction conditions used.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide, 4-( (oxiran-2-yl)ethyl)morpholine.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄), would likely yield the corresponding diol, 4-(3,4-dihydroxybutyl)morpholine.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup would cleave the double bond, potentially yielding 3-(morpholin-4-yl)propanoic acid and formaldehyde.

A related compound, 4-(2-Ethyl-1-Butenyl)Morpholine, has been studied in the context of hydroboration and oxidation reactions. research-solution.com

The alkene functionality of the butenyl group can be readily reduced to the corresponding alkane, 4-butylmorpholine. This is typically achieved through catalytic hydrogenation.

| Reagent | Catalyst | Product | Typical Conditions |

| H₂ | Pd/C | 4-butylmorpholine | Room temperature, atmospheric pressure |

| H₂ | PtO₂ (Adams' catalyst) | 4-butylmorpholine | Room temperature, atmospheric pressure |

| H₂ | Raney Ni | 4-butylmorpholine | Elevated temperature and pressure |

The terminal double bond in 4-(3-butenyl)morpholine suggests its potential to undergo polymerization reactions. The butenyl group can participate in addition polymerization, where monomer units add to one another in such a way that the polymer contains all the atoms of the monomer unit.

In the context of related compounds, it has been noted that the 3-butenyl group may not polymerize under anionic polymerization conditions but can be available for crosslinking in the presence of a suitable catalyst. google.com.na Thio-compound-mediated processes, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, have been explored for monomers containing dithiocarbamate (B8719985) groups, which are structurally related to the morpholine (B109124) moiety. acs.org The polymerization of ethylene (B1197577) and ethylene/1-hexene has been achieved using titanium(IV) complexes bearing a 1-aza-2-butenyl-imido ligand, indicating the compatibility of the butenyl group with certain polymerization catalysts. researchgate.net

Reduction Reactions

Reactivity of the Morpholine Nitrogen Center

The nitrogen atom in the morpholine ring is a tertiary amine and possesses a lone pair of electrons, which dictates its reactivity as a base and a nucleophile.

The basicity of the morpholine nitrogen (pKb of morpholine is 5.6) allows it to react with acids to form the corresponding morpholinium salts. nih.gov This basic character is fundamental to many of its applications and reactions.

As a nucleophile, the nitrogen can participate in a variety of bond-forming reactions. For example, it can react with alkyl halides in quaternization reactions to form quaternary ammonium (B1175870) salts. google.com The nitrogen atom can also be nitrosated to form N-nitrosomorpholine. nih.gov

The reactivity of the nitrogen is also central to the synthesis of various derivatives. For instance, morpholine derivatives can be synthesized through reactions involving the nitrogen atom, such as the addition to epoxides or the reaction with aldehydes in the presence of a reducing agent (reductive amination). frontiersin.org Nitrogen-centered radicals can also be generated from morpholine derivatives, which can then participate in the functionalization of other molecules. acs.org

Enamine Formation and Subsequent Reactions

While 4-(3-butenyl)morpholine itself is a tertiary amine and thus cannot directly form an enamine, enamines are crucial intermediates that can be formed from the reaction of a secondary amine, such as morpholine, with an aldehyde or ketone. chemsigma.innih.gov The resulting enamines are nucleophilic at the α-carbon and can undergo a range of subsequent reactions. masterorganicchemistry.com

The general mechanism for enamine formation involves the acid-catalyzed addition of a secondary amine to a carbonyl compound, followed by the elimination of a water molecule to form the enamine. nih.gov

Table 1: General Reactions of Enamines

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Alkylation | Alkyl halides | α-Alkylated carbonyl compound (after hydrolysis) |

| Acylation | Acyl halides | β-Dicarbonyl compound (after hydrolysis) |

| Michael Addition | α,β-Unsaturated carbonyls | 1,5-Dicarbonyl compound (after hydrolysis) |

This table presents typical reactions of enamines derived from secondary amines like morpholine.

Derivatization via Nitrogen Functionalization

The nitrogen atom in the morpholine ring of 4-(3-butenyl)morpholine is a site for various derivatization reactions, which can alter the compound's physical and chemical properties.

N-Oxide Formation:

Tertiary amines, including morpholines, can be oxidized to their corresponding N-oxides. sigmaaldrich.comlookchem.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides are useful intermediates in organic synthesis. For example, 4-methylmorpholine (B44366) N-oxide is used as a co-oxidant in various reactions. lookchem.com

Quaternization:

The nitrogen atom can also undergo quaternization by reacting with alkyl halides to form quaternary ammonium salts. cdnsciencepub.comgoogle.com Studies on the quaternization of various morpholine derivatives have shown that the stereochemical outcome of the reaction is influenced by the substituents on the morpholine ring. cdnsciencepub.com For instance, the quaternization of 3,4-dimethyl-2-phenylmorpholine with deuterated methyl iodide showed a preference for axial attack. cdnsciencepub.com

Table 2: Examples of Nitrogen Functionalization of Morpholine Derivatives

| Derivative | Reagent | Product |

|---|---|---|

| 4-Methylmorpholine | Hydrogen Peroxide | 4-Methylmorpholine N-oxide |

| 3,4-Dimethyl-2-phenylmorpholine | Deuterated Methyl Iodide | Quaternary ammonium salt |

This table provides examples of derivatization reactions at the nitrogen atom of morpholine derivatives.

Reaction Mechanisms and Kinetic Investigations

Understanding the mechanisms and kinetics of reactions involving 4-(3-butenyl)morpholine is essential for optimizing reaction conditions and controlling product formation.

Elucidation of Reaction Pathways

The reaction pathways for transformations involving 4-(3-butenyl)morpholine can be inferred from studies on related compounds.

Enamine Reaction Mechanisms:

The mechanism of enamine reactions, such as alkylation and acylation, involves the nucleophilic attack of the enamine's α-carbon on an electrophile. masterorganicchemistry.com This forms an iminium salt intermediate, which is then hydrolyzed to yield the final carbonyl product. The formation of the enamine itself from a secondary amine and a carbonyl compound proceeds through a hemiaminal intermediate. libretexts.org

Mechanism of Nucleophilic Addition to Aldehydes:

In reactions with aldehydes, the morpholine nitrogen can act as a nucleophile. The reaction of an aldehyde with hydrogen cyanide, for instance, proceeds via a two-step nucleophilic addition mechanism. savemyexams.com Initially, the cyanide ion attacks the carbonyl carbon, followed by protonation of the resulting alkoxide. A similar nucleophilic attack can be envisioned for the nitrogen of 4-(3-butenyl)morpholine on an electrophilic carbonyl carbon.

A theoretical study on the reaction of phenyl isocyanate with butan-1-ol, catalyzed by morpholine and 4-methylmorpholine, revealed a seven-step mechanism. nih.gov This highlights the complex role that morpholine derivatives can play as catalysts.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for 4-(3-butenyl)morpholine are scarce, studies on related systems offer valuable information.

Kinetic investigations of the biocatalytic acylation of 4-(morpholin-4-yl)butan-2-ol have been performed to optimize the enantioselective synthesis of this chiral alcohol. mdpi.com Furthermore, kinetic studies on the autocatalytic reaction of alanine (B10760859) thioester with a disulfide in the presence of a thiol have been monitored by NMR spectroscopy. researchgate.net

Model-based design of experiments (MBDoE) has been employed to intensify kinetic studies of multi-step reactions in microreactors, allowing for the rapid identification of kinetic models. cetjournal.it Such techniques could be applied to investigate the reactions of 4-(3-butenyl)morpholine.

Computational studies have been used to investigate the effect of morpholine and 4-methylmorpholine on urethane (B1682113) formation, revealing that 4-methylmorpholine is a more effective catalyst. nih.gov Kinetic studies of hydroamination reactions catalyzed by organolanthanide complexes have shown a zero-order dependence on the substrate concentration and a first-order dependence on the catalyst concentration.

Applications in Organic Synthesis and Catalysis

4-(3-Butenyl)morpholine as a Synthetic Building Block and Intermediate

The presence of both a nucleophilic nitrogen atom within the morpholine (B109124) ring and a reactive butenyl side chain makes Morpholine, 4-(3-butenyl)- a versatile precursor for a variety of organic molecules.

The butenyl group in Morpholine, 4-(3-butenyl)- serves as a handle for a multitude of chemical transformations, allowing for the introduction of diverse functionalities and the construction of intricate molecular frameworks. For instance, the double bond can participate in various addition reactions, such as hydrogenation to form the saturated butyl derivative, or hydroformylation to introduce an aldehyde group. These transformations convert the simple starting material into more complex intermediates that can be further elaborated into target molecules.

The morpholine ring itself can be a key pharmacophore in medicinal chemistry, and the butenyl chain provides a convenient point for tethering the morpholine unit to other molecular fragments. sci-hub.se This strategy is valuable in the synthesis of potential drug candidates and other bioactive compounds. sci-hub.se

| Transformation | Reagents/Conditions | Product Type |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | 4-Butylmorpholine |

| Hydroformylation | CO, H₂, Rh or Co Catalyst | 5-(Morpholin-4-yl)pentanal |

| Wacker Oxidation | Pd(II), O₂ | 4-(Morpholin-4-yl)butan-2-one |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 4-(Oxiran-2-ylmethyl)morpholine |

This table provides illustrative examples of reactions involving the butenyl group.

The reactivity of the butenyl group can be harnessed to construct new heterocyclic rings. For example, intramolecular cyclization reactions can lead to the formation of bicyclic systems containing the morpholine core. The specific nature of the cyclization would depend on the reagents and reaction conditions employed, potentially leading to the synthesis of novel and structurally diverse heterocyclic compounds. Research into the synthesis of substituted morpholines from aminoalkynes via hydroamination and hydrogenation highlights the potential for creating complex heterocyclic structures from precursors containing both amine and alkyne or alkene functionalities. sci-hub.se

Precursor for Complex Organic Molecules

Catalytic Roles of Morpholine-Derived Systems

Morpholine is a common secondary amine used to form enamines, which are key intermediates in organocatalysis. masterorganicchemistry.com The reaction of a ketone or aldehyde with a secondary amine like morpholine generates an enamine, a highly nucleophilic species that can react with various electrophiles. masterorganicchemistry.com However, enamines derived from morpholine are generally considered less reactive than those derived from pyrrolidine (B122466) or piperidine. nih.govnih.govresearchgate.net This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the enamine. nih.govnih.govresearchgate.net

Despite these limitations, new and highly efficient organocatalysts based on the morpholine scaffold, such as β-morpholine amino acids, have been developed. nih.govnih.gov These catalysts have shown remarkable activity in reactions like the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivities. nih.govnih.gov The success of these catalysts demonstrates that the perceived limitations of the morpholine ring in enamine catalysis can be overcome through rational catalyst design. nih.govnih.gov

| Catalyst Type | Reaction | Key Features |

| β-Morpholine Amino Acids | Michael Addition | High efficiency, excellent diastereoselection, good to excellent enantioselectivity. nih.govnih.gov |

| 3,3'-Bimorpholine Derivatives | Michael Addition | High yields, good to high diastereo- and enantioselectivity. acs.org |

The nitrogen and oxygen atoms of the morpholine ring can coordinate to metal centers, making morpholine derivatives valuable ligands in transition metal catalysis. google.com The specific structure of the morpholine-containing ligand plays a critical role in determining the outcome of the catalytic reaction, particularly in asymmetric synthesis where controlling the stereochemistry is paramount.

Chiral morpholine-containing ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including hydrogenation and various carbon-carbon bond-forming reactions. researchgate.net The rigid conformation of the morpholine ring can help to create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. For instance, chiral diphosphine ligands incorporating a morpholine moiety have been used in rhodium-catalyzed asymmetric hydrogenation. google.com

Understanding the role of morpholine derivatives in catalytic cycles is crucial for the rational design of new and improved catalysts. In enamine catalysis, the pKa of the enamine radical cation, which is influenced by the nature of the amine (e.g., morpholine vs. piperidine), has been shown to be a key factor in the reactivity and outcome of photoredox catalytic reactions. chinesechemsoc.org This highlights the subtle yet significant electronic effects that the morpholine ring can exert on the catalytic cycle. chinesechemsoc.org

In metal-catalyzed reactions, the coordination of the morpholine ligand to the metal center can influence the geometry of the catalytic complex, the electronic properties of the metal, and the stability of key intermediates. snnu.edu.cn Mechanistic studies, including kinetic analysis and computational modeling, are essential for elucidating these effects and for understanding the origins of selectivity in morpholine-ligated catalytic systems. researchgate.netresearchgate.netnih.gov For example, in some palladium-catalyzed reactions, morpholine as a solvent or additive has been shown to be critical for achieving high substrate compatibility and stereochemical control. researchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For Morpholine (B109124), 4-(3-butenyl)-, both ¹H and ¹³C NMR are essential for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the ¹H NMR spectrum of Morpholine, 4-(3-butenyl)-, specific signals corresponding to the protons of the morpholine ring and the 3-butenyl group are expected.

The protons on the morpholine ring typically appear as multiplets. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to be deshielded and thus appear at a higher chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). The protons of the 3-butenyl group would exhibit characteristic signals for the terminal vinyl group (CH=CH₂) and the two methylene (B1212753) groups (CH₂-CH₂). The vinylic protons would appear in the downfield region of the spectrum, with distinct coupling patterns.

Table 1: Expected ¹H NMR Data for Morpholine, 4-(3-butenyl)-

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Morpholine O-CH₂ | 3.6 - 3.8 | Triplet |

| Morpholine N-CH₂ | 2.4 - 2.6 | Triplet |

| N-CH₂ (butenyl) | 2.4 - 2.6 | Triplet |

| CH₂ (butenyl) | 2.2 - 2.4 | Quartet |

| =CH₂ (terminal) | 4.9 - 5.1 | Multiplet |

| -CH= (internal) | 5.7 - 5.9 | Multiplet |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific NMR instrument used. The data presented is based on typical values for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Morpholine, 4-(3-butenyl)- would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the morpholine ring are expected to appear in the range of 50-70 ppm. The carbons of the 3-butenyl group would have characteristic chemical shifts, with the sp² hybridized carbons of the double bond appearing further downfield compared to the sp³ hybridized carbons of the methylene groups.

Table 2: Expected ¹³C NMR Data for Morpholine, 4-(3-butenyl)-

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Morpholine O-C | 65 - 70 |

| Morpholine N-C | 50 - 55 |

| N-CH₂ (butenyl) | 55 - 60 |

| CH₂ (butenyl) | 30 - 35 |

| =CH₂ (terminal) | 115 - 120 |

| -CH= (internal) | 135 - 140 |

Note: The data presented is an estimation based on known chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. It is a valuable tool for the identification and quantification of volatile and semi-volatile compounds like Morpholine, 4-(3-butenyl)-. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the molecular ion peak and various fragment ions, serves as a molecular fingerprint for identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of a molecule. For Morpholine, 4-(3-butenyl)- (C₈H₁₅NO), HRMS can confirm the molecular formula by matching the experimentally measured mass with the calculated exact mass.

Table 3: Expected Mass Spectrometry Data for Morpholine, 4-(3-butenyl)-

| Technique | Expected Data |

| GC-MS (EI) | Molecular Ion (M⁺) at m/z 141, along with characteristic fragment ions. |

| HRMS | Exact mass measurement confirming the elemental composition C₈H₁₅NO. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

In the IR spectrum of Morpholine, 4-(3-butenyl)-, characteristic absorption bands are expected for the C-O-C ether linkage of the morpholine ring, the C-N stretching of the tertiary amine, and the various vibrations of the butenyl group. The C=C stretching of the alkene and the =C-H bending of the vinyl group would be particularly diagnostic. Raman spectroscopy, being complementary to IR, is especially useful for detecting the symmetric vibrations of the C=C bond.

Table 4: Expected Vibrational Spectroscopy Data for Morpholine, 4-(3-butenyl)-

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H (alkane) | 2850-2960 | 2850-2960 |

| C-H (alkene) | 3010-3095 | 3010-3095 |

| C=C (alkene) | 1640-1680 | 1640-1680 (strong) |

| C-N (amine) | 1000-1250 | Not prominent |

| C-O (ether) | 1070-1150 | Not prominent |

| =C-H bend | 910-990 | Not prominent |

Note: The data presented is based on typical vibrational frequencies for the respective functional groups.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For a compound to be analyzed by single-crystal X-ray diffraction, it must first be obtained in the form of a suitable single crystal. The quality of the crystal is paramount for obtaining high-resolution structural data. The diffraction data allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's symmetry).

As of the current literature review, no published single-crystal X-ray diffraction data for "Morpholine, 4-(3-butenyl)-" could be located. This indicates that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been made publicly available.

However, the crystal structures of numerous other morpholine derivatives have been determined, providing insight into the typical conformations of the morpholine ring. In most reported structures, the morpholine ring adopts a stable chair conformation. researchgate.netresearchgate.net For instance, in the structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring is in a chair conformation with the exocyclic N-C bond in an equatorial position. researchgate.net Similarly, in (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, the morpholine ring also adopts a chair conformation. researchgate.net It is highly probable that the morpholine ring in "Morpholine, 4-(3-butenyl)-" would also exhibit a chair conformation in the solid state. The orientation of the 3-butenyl substituent would depend on the crystallization conditions and intermolecular interactions within the crystal lattice.

Without experimental X-ray diffraction data, any description of the solid-state structure of "Morpholine, 4-(3-butenyl)-" remains speculative and based on the known behavior of similar molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Morpholine (B109124), 4-(3-butenyl)-, methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed to determine its optimized three-dimensional geometry and electronic ground state.

These calculations would yield crucial energetic data, such as the total electronic energy, enthalpy of formation, and the energies of various possible conformers. By exploring the potential energy surface, the most stable conformation of the molecule—considering the flexible butenyl chain and the puckering of the morpholine ring—can be identified.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into how the molecule will interact with other chemical species.

For Morpholine, 4-(3-butenyl)-, FMO analysis would reveal:

Nucleophilic and Electrophilic Sites: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, electron density in the HOMO is expected to be concentrated on the nitrogen atom of the morpholine ring and the π-bond of the butenyl group. The LUMO indicates regions susceptible to receiving electrons (electrophilicity).

Reactivity towards Reagents: The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The specific energies of these orbitals would predict the molecule's behavior in pericyclic reactions, cycloadditions, or reactions with electrophiles and nucleophiles.

A hypothetical FMO analysis for Morpholine, 4-(3-butenyl)- is summarized in the table below.

| Molecular Orbital | Predicted Location of High Electron Density | Predicted Reactivity Role |

| HOMO | Nitrogen atom, C=C double bond of the butenyl group | Site for electrophilic attack; electron donation |

| LUMO | Primarily distributed over the butenyl chain | Site for nucleophilic attack |

Reaction Pathway and Transition State Analysis

Computational methods are invaluable for mapping the entire energy profile of a chemical reaction involving Morpholine, 4-(3-butenyl)-. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For instance, in a hypothetical hydroformylation or epoxidation reaction of the butenyl group, computational modeling could:

Locate the transition state structure for the key bond-forming or bond-breaking step.

Calculate the activation energy (the energy barrier from reactant to transition state), which determines the reaction rate.

Confirm that the identified transition state correctly connects the reactant and product through intrinsic reaction coordinate (IRC) calculations.

Mechanistic Insights from Computational Modeling

By analyzing reaction pathways and transition states, computational modeling provides deep mechanistic insights. For Morpholine, 4-(3-butenyl)-, such studies could elucidate the step-by-step mechanism of complex transformations. For example, in a potential intramolecular reaction, modeling could distinguish between a concerted or a stepwise pathway by searching for intermediate structures.

Computational models can also clarify the role of catalysts, solvent effects, and the origins of stereoselectivity in reactions involving the chiral center that could be formed from the butenyl double bond.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies use computational models to correlate a molecule's structural features with its chemical reactivity or physical properties. For a series of related morpholine derivatives, these studies could establish quantitative relationships.

For Morpholine, 4-(3-butenyl)-, a hypothetical SAR study might involve computationally generating a set of molecular descriptors (e.g., steric parameters, electronic properties like atomic charges, dipole moment) and correlating them with an observed reaction rate. This could lead to a predictive model for the reactivity of similar compounds. An SPR study might correlate these descriptors with physical properties like boiling point or solubility.

A sample table for a hypothetical SAR study is shown below.

| Derivative of Morpholine, 4-(3-butenyl)- | Calculated HOMO Energy (eV) | Calculated Dipole Moment (Debye) | Observed Relative Reaction Rate |

| Morpholine, 4-(3-butenyl)- | -6.5 | 1.8 | 1.0 |

| Morpholine, 4-(4-methyl-3-butenyl)- | -6.3 | 1.9 | 1.5 |

| Morpholine, 4-(2-methyl-3-butenyl)- | -6.6 | 1.7 | 0.8 |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-butenyl)morpholine and related alkenyl-substituted morpholine derivatives?

- Methodological Answer : Synthesis of 4-alkenyl morpholine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, morpholine can react with 3-butenyl halides (e.g., 3-butenyl bromide) under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base like potassium carbonate to facilitate substitution . Purification may involve column chromatography or recrystallization. Advanced routes might employ transition-metal catalysis (e.g., palladium-mediated coupling) to introduce the alkenyl group. Reaction progress can be monitored via TLC or GC-MS.

Q. Key Parameters :

- Solvent choice (e.g., DMF for high reactivity).

- Temperature control to avoid polymerization of the alkenyl group.

- Protecting group strategies for morpholine’s amine functionality if needed.

Reference : General synthetic strategies for morpholine derivatives .

Q. What spectroscopic and computational techniques are essential for characterizing 4-(3-butenyl)morpholine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the morpholine ring (δ 3.6–3.8 ppm for OCH₂ and NCH₂) and the alkenyl substituent (δ 5.0–5.8 ppm for vinyl protons) .

- ¹³C NMR : Confirm carbonyl or alkenyl carbons (δ 120–140 ppm for C=C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated from molecular formula).

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=C stretch at ~1650 cm⁻¹).

- Computational Methods : Density Functional Theory (DFT) to predict vibrational frequencies or NMR chemical shifts for structural validation .

Reference : Molecular weight and structural data for morpholine derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity profiles of 4-substituted morpholine derivatives?

- Methodological Answer :

- In Vitro Assays : Use cell viability assays (e.g., MTT) to assess acute toxicity in human cell lines (e.g., HepG2).

- In Vivo Studies : Rodent models to evaluate systemic toxicity (e.g., LD₅₀ determination).

- Computational Toxicology : Apply QSAR models to predict toxicity endpoints (e.g., carcinogenicity) based on substituent effects .

- Meta-Analysis : Cross-reference data from regulatory databases (e.g., AICIS, OSHA) to resolve contradictions in classification .

Q. Example Workflow :

Compare cytotoxicity data across multiple cell lines.

Validate findings using OECD-approved test guidelines.

Use software like DEREK Nexus for mechanistic toxicity predictions .

Q. What role does the 3-butenyl substituent play in modulating biological activity and pharmacokinetics of morpholine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- The alkenyl group increases lipophilicity (logP), enhancing membrane permeability.

- Conformational studies (e.g., molecular docking) to assess interactions with target enzymes (e.g., kinases) .

- Pharmacokinetics :

- Metabolic Stability : Assess hepatic microsomal stability to determine if the alkenyl group undergoes oxidation.

- Plasma Protein Binding : Use equilibrium dialysis to measure binding affinity.

Case Study : Morpholine derivatives with alkenyl substituents show improved blood-brain barrier penetration in CNS drug candidates .

Q. How can X-ray crystallography and SHELX software determine the crystal structure of 4-(3-butenyl)morpholine complexes?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.

- Structure Refinement :

- SHELXL : Refine atomic coordinates and thermal parameters.

- SHELXD : Solve phase problems via dual-space methods for challenging structures .

- Validation : Check R-factors and electron density maps (e.g., Fo-Fc maps) for accuracy.

Example : SHELX’s robustness in refining small-molecule structures with flexible alkenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.